5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid is an organic compound characterized by its unique structural features, including a benzene ring substituted at the 5-position with an imidazol-1-ylmethyl group and two carboxylic acid functionalities at the 1 and 3 positions. This compound has gained attention in coordination chemistry and materials science due to its ability to form coordination polymers and metal complexes.
The reactivity of 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid primarily involves its carboxylic acid groups, which can undergo deprotonation to form carboxylate anions. These anions can coordinate with metal ions, leading to the formation of various metal-organic frameworks. For example, it has been documented that this compound can form one-dimensional coordination polymers with copper(II) ions in a 2:1 ratio, showcasing its potential in creating complex structures through coordination chemistry .
Several synthesis methods have been reported for 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid:
5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid finds applications in various fields:
Interaction studies involving 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid typically focus on its ability to coordinate with metal ions. These studies reveal that the compound can form stable complexes through interactions between the nitrogen atoms of the imidazole ring and the carboxylate groups with metal centers. Such interactions are crucial for understanding its role in catalysis and material synthesis .
Several compounds share structural similarities with 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-Bis(1H-imidazol-1-yl)benzene | Contains two imidazole rings | Known for forming robust coordination polymers |
| Benzimidazolylmethylbenzoic acid | Similar benzoic acid structure | Exhibits different coordination behavior |
| 2-(Imidazol-1-yl)benzoic acid | Imidazole attached directly to benzoic acid | Focused on biological applications |
5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid is unique due to its dual carboxylic acid functionalities that enhance its ability to interact with metal ions compared to other similar compounds. This feature allows for greater versatility in forming various coordination complexes.
Solvothermal methods are pivotal for synthesizing coordination polymers using 5-[(imidazol-1-yl)methyl]isophthalate (imiipa$$^{2-}$$) ligands. In a representative study, cobalt(II) ions reacted with H$$_2$$miipa under solvothermal conditions (120°C, 72 hr) in dimethylformamide (DMF)/water to form a 3D MOF. The imiipa$$^{2-}$$ ligand bridges Co(II) centers via its carboxylate groups, while the imidazole nitrogen participates in secondary coordination, creating a porous framework. Structural diversity is achieved by introducing auxiliary ligands; for example, linear bis(imidazole) linkers like 1,4-bis(imidazolyl)benzene (bib) pillar Co(II)-imiipa layers into three-fold interpenetrated networks.
Ionic liquids enhance solvothermal synthesis by acting as green solvents and structure-directing agents. A nickel complex with 1-methylimidazole was prepared in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF$$_4$$]), yielding rod-like nanostructures. While this example uses a simpler imidazole derivative, the methodology is transferable to imiipa$$^{2-}$$ systems, where ionic liquids could modulate crystal growth and morphology.
Multicomponent reactions (MCRs) efficiently construct imidazole-functionalized ligands. The Van Leusen reaction, employing TosMIC (tosylmethyl isocyanide) and imines, synthesizes trisubstituted imidazoles. For instance, $$ N $$-aryltrifluoroacetimidoyl chloride reacts with TosMIC under basic conditions to yield 1,4,5-trisubstituted imidazoles. Adapting this to imiipa$$^{2-}$$ derivatives, aldehydes and amines condense with ammonium acetate in ethanol, catalyzed by Fe$$3$$O$$4$$@SiO$$_2$$ nanocomposites, forming tetrasubstituted imidazoles.
A notable example involves CuFe$$2$$O$$4$$ nanoparticles catalyzing the condensation of benzil, aldehydes, and prop-2-ynylamine in H$$_2$$O/EtOH, producing tetrasubstituted imidazoles in 85–92% yields. This method’s scalability and catalyst reusability (six cycles without efficiency loss) highlight its industrial potential.
Post-synthetic modification (PSM) tailors MOF properties by functionalizing pre-synthesized frameworks. A Zn-based ZIF-UC-6 MOF containing 5-aminobenzimidazolate (abIm) linkers was modified with octyl isocyanate. The amine group reacts with isocyanate, forming urea-linked derivatives, as confirmed by $$ ^1\text{H} $$ NMR (new imidazole singlet at 9.53 ppm) and elemental analysis. Despite low conversion (11% of abIm linkers), the modified MOF retained crystallinity, demonstrating PSM’s compatibility with hybrid carboxylate-imidazole systems.
In contrast, unfunctionalized ZIF-8 showed no reactivity under identical conditions, underscoring the necessity of reactive amine sites. This strategy enables the introduction of hydrophobic alkyl chains or fluorescent tags without disrupting the MOF’s structural integrity.
The coordination behavior of 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid with transition metal ions demonstrates remarkable versatility, with distinct binding preferences observed for different metal centers [1] [34]. The ligand exhibits multiple coordination modes that depend on the electronic properties, ionic radius, and preferred coordination geometry of the specific metal ion involved [32] [33].
Silver(I) complexes with imidazole-containing ligands typically exhibit linear or tetrahedral coordination geometries [11]. The soft Lewis acid character of silver(I) shows preferential binding to the nitrogen donor atoms of the imidazole ring over the harder carboxylate oxygen atoms [32]. In coordination polymers incorporating silver(I) ions, the metal centers often bridge between multiple ligand molecules through the imidazole nitrogen atoms, leading to the formation of extended network structures [8] [11]. The coordination number of silver(I) in these systems typically ranges from two to four, with the flexibility of the ligand backbone accommodating various binding arrangements [11].
Copper(II) complexes with 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid demonstrate diverse structural motifs depending on the reaction conditions and auxiliary ligands present [1] [13]. The preferred coordination geometry for copper(II) is square planar or octahedral, with the metal center typically coordinating to both the imidazole nitrogen and carboxylate oxygen atoms [1]. In the reported copper(II) coordination polymer, the metal centers achieve a coordination number of six, being located on centers of crystallographic inversion [1]. The copper(II) cations are linked to four neighboring ligand molecules through both copper-oxygen and copper-nitrogen bonds, creating one-dimensional polymeric chains [1].
The binding pattern in copper(II) systems shows that each ligand molecule coordinates via both carboxylate and imidazole groups to two different copper(II) cations [1]. This bridging coordination mode is essential for the propagation of the polymeric structure and represents the first structural evidence for the formation of coordination polymers with this ligand through multiple metal-ligand bonds [1]. The coordination chains in these structures align parallel to specific crystallographic axes and are further interconnected through strong hydrogen bonds between noncoordinated carboxy groups and coordinated carboxylate groups of neighboring chains [1].
Zinc(II) exhibits a strong preference for tetrahedral coordination geometry when complexed with imidazole-containing carboxylate ligands [12] [14]. The coordination behavior typically involves binding to two imidazole nitrogen atoms and two carboxylate groups from four different ligand molecules in a monodentate fashion [12]. This coordination pattern results in the formation of extended coordination polymers with well-defined structural motifs [4] [5].
In zinc(II) coordination polymers, the metal centers often serve as nodes connecting multiple ligand linkers to create two-dimensional or three-dimensional network structures [4] [14]. The zinc-nitrogen bond distances to imidazole donors typically range from 2.0 to 2.3 Ångströms, while zinc-oxygen distances to carboxylate groups span from 1.9 to 2.1 Ångströms [13]. The tetrahedral coordination environment around zinc(II) promotes the formation of diamond-like or other highly connected topologies in the resulting coordination frameworks [5].
Nickel(II) complexes with imidazole-carboxylate ligands commonly adopt octahedral coordination geometries [13] [15]. The electronic configuration of nickel(II) allows for versatile binding modes, including both monodentate and bidentate coordination of carboxylate groups [13] [37]. In many reported structures, nickel(II) centers coordinate to both the imidazole nitrogen atoms and carboxylate oxygen atoms, achieving coordination numbers of six [13].
The coordination polymer structures formed with nickel(II) often exhibit paddle-wheel or dinuclear motifs, where two nickel centers are bridged by multiple carboxylate groups [13]. In such arrangements, each nickel(II) atom typically exhibits square pyramidal geometry with four carboxylate oxygens in the basal plane and one imidazole nitrogen atom at the apex [13]. The nickel-nickel distances in these dinuclear units typically range from 2.7 to 3.0 Ångströms [13].
| Metal Ion | Preferred Coordination Number | Typical Geometry | Bond Distances (Å) | Reference |
|---|---|---|---|---|
| Silver(I) | 2-4 | Linear/Tetrahedral | Ag-N: 2.1-2.4 | [11] |
| Copper(II) | 6 | Octahedral | Cu-N: 2.0-2.3, Cu-O: 1.9-2.4 | [1] |
| Zinc(II) | 4 | Tetrahedral | Zn-N: 2.0-2.3, Zn-O: 1.9-2.1 | [12] [13] |
| Nickel(II) | 6 | Octahedral | Ni-N: 2.0-2.2, Ni-O: 2.0-2.4 | [13] |
The formation of linear trinuclear manganese secondary building units represents a particularly important structural motif in coordination polymer chemistry [16] [17]. These linear Mn₃ clusters serve as fundamental building blocks that can be interconnected by organic ligands to create extended metal-organic frameworks with unique properties [17] [19].
Linear trinuclear manganese complexes are characterized by three manganese centers arranged in a collinear fashion, typically bridged by carboxylate groups [17] [18]. The central manganese atom in these units often exhibits different coordination characteristics compared to the terminal manganese centers [17]. In many reported structures, the manganese-manganese distances within the trinuclear units range from 3.37 to 3.72 Ångströms, with magnetic properties being sensitive to these structural variations [17].
The role of 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid in constructing these linear Mn₃ secondary building units is facilitated by the spatial arrangement of its donor atoms [40]. The carboxylate groups can effectively bridge manganese centers while the imidazole nitrogen provides additional coordination sites for extending the structure into higher dimensions [6] [40]. The flexibility of the methylene linker allows the ligand to adopt conformations that optimize the manganese-manganese distances within the trinuclear units [17].
In coordination polymers based on linear Mn₃ secondary building units, the trinuclear clusters are often connected through organic ligands to form one-dimensional rod-like structures that can be further cross-linked into two-dimensional or three-dimensional frameworks [16] [19]. The magnetic properties of these systems are particularly noteworthy, as the linear arrangement of manganese centers leads to specific magnetic exchange pathways [17] [20].
The construction of microporous metal-organic frameworks using linear trinuclear manganese secondary building units has been successfully demonstrated [16]. In these structures, the Mn₃ units serve as nodes in the overall network topology, with organic ligands acting as linkers between these nodes [16]. The resulting frameworks often exhibit pcu (primitive cubic) network topology with significant porosity [16].
The antiferromagnetic interactions between manganese centers within the linear trinuclear units typically result in coupling constants ranging from -2.3 to -4.0 K [17]. These weak antiferromagnetic interactions lead to a spin ground state that depends on the specific oxidation states and coordination environments of the manganese centers [17] [22].
The dimensionality of coordination polymer networks formed with 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid is strongly influenced by the coordination modes of the ligand and the geometric preferences of the metal centers [24] [25]. The ligand's ability to adopt multiple binding configurations allows for the systematic control of framework dimensionality through careful selection of synthetic conditions and metal ions [26] [30].
Two-dimensional coordination polymers are typically formed when the ligand adopts a bridging coordination mode that extends the structure in only two spatial directions [24] [26]. In these systems, the metal centers often act as nodes with planar connectivity, leading to the formation of layered structures [24]. The most common two-dimensional topologies observed include square lattice (sql) networks and honeycomb (hexagonal) arrangements [4] [24].
The formation of two-dimensional networks is often favored when the carboxylate groups of the ligand coordinate in a monodentate fashion to metal centers, while the imidazole nitrogen provides additional connectivity within the plane [10] [30]. In cadmium-based systems, two-dimensional network structures have been reported where the metal centers are connected by the ligand to form (4,4)-connected square lattice topologies [7] [10].
The dimensionality control in these systems can be achieved by varying the auxiliary ligands or reaction conditions [28]. For example, the use of different solvents or pH conditions can influence the protonation state of the ligand and consequently affect the coordination modes and resulting dimensionality [28] [30].
Three-dimensional coordination networks are formed when the ligand provides connectivity in all three spatial directions [25] [26]. This typically occurs when both the carboxylate groups and the imidazole nitrogen participate in bridging coordination modes that extend the structure beyond two dimensions [5] [24].
The formation of three-dimensional frameworks often involves the creation of interpenetrated networks, where multiple independent frameworks are interwoven to maximize space filling [52]. In many reported systems, the three-dimensional networks exhibit specific topologies such as diamond (dia), face-centered cubic (fcu), or more complex arrangements [4] [5].
The influence of metal ion selection on dimensionality is particularly pronounced [28]. Metals with higher coordination numbers and more flexible coordination geometries tend to promote three-dimensional network formation [24]. For example, zinc(II) and copper(II) complexes often form three-dimensional frameworks due to their ability to coordinate to multiple ligand molecules simultaneously [4] [5].
| Dimensionality | Common Topologies | Metal Preferences | Coordination Modes | Reference |
|---|---|---|---|---|
| 2D | sql, honeycomb | Cd(II), Ni(II) | Monodentate carboxylate | [7] [10] |
| 3D | dia, fcu | Zn(II), Cu(II) | Bridging carboxylate + imidazole | [4] [5] |
The systematic study of dimensionality control has revealed that the molar ratio of metal ions to ligands plays a crucial role in determining the final network structure [28]. Higher metal-to-ligand ratios often favor the formation of more highly connected three-dimensional networks, while lower ratios may result in two-dimensional layered structures [28].
The role of interpenetration in controlling framework properties has been extensively studied [52]. Interpenetrated three-dimensional networks often exhibit enhanced stability and modified pore characteristics compared to their non-interpenetrated counterparts [52]. The degree of interpenetration can be controlled through synthetic conditions, with factors such as temperature, concentration, and solvent choice influencing the final structure [52].
The structural templating mechanisms exhibited by 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid in porous coordination polymers represent a fundamental aspect of framework formation and pore architecture control [1]. This multifunctional ligand combines the chelating properties of imidazole nitrogen donors with the bridging capabilities of carboxylate groups, creating sophisticated templating effects that dictate the final framework topology [2].
The templating effects in coordination polymers constructed from 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid are fundamentally controlled by the competitive relationship between structural deformation energy and guest-framework interactions [3]. Research demonstrates that the structural deformation energy modulation strategy enables selective guest recognition patterns through precise control of framework flexibility [3]. The imidazole moiety in the ligand structure provides additional coordination sites that facilitate guest molecule recognition through hydrogen bonding and coordination interactions [1].
Template effects occur through multiple mechanisms including direct coordination of guest molecules to open metal sites, encapsulation within framework cavities, and stabilization through hydrogen bonding networks [4]. The benzimidazole ring system exhibits near-planar geometry with maximum deviations of 0.010 Å from the mean plane, while the dihedral angle between the benzimidazole and central benzene rings measures 71.7° [1]. This specific geometry creates well-defined cavities suitable for selective guest accommodation.
The structural templating effectiveness of 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid depends critically on its conformational flexibility [5]. Studies reveal that coordination polymers constructed from conformationally flexible ligands can be topologically modulated by guest solvent molecules during self-assembly [5]. The coordination polymer containing dimethylformamide guest molecules possesses isolated hydrophobic and hydrophilic voids, while the methanol-containing analogue has microchannels with alternately arranged hydrophobic-hydrophilic surfaces [5].
The flexibility of the imidazolyl-methyl linker allows for rotational freedom around the benzene-methylene-imidazole bonds, enabling the ligand to adopt different conformations depending on the coordination environment and guest molecules present [6]. Molecular modeling calculations demonstrate that ligand flexibility significantly affects mechanical properties, with structures containing flexible imidazole-based linkers exhibiting bulk moduli approximately one order of magnitude lower than rigid systems [6].
The formation of coordination polymers with 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid involves the assembly of distinct secondary building units that are influenced by templating effects [7]. Five metal-organic frameworks constructed from this ligand class demonstrate diverse structural architectures ranging from diamondoid networks to zeolite-like topologies [7]. The compound [Cd(HIDC)(bix)] exhibits a 3-fold-interpenetrated diamondoid network with triple-stranded helices based on cadmium ions and bis-imidazole ligands when viewed along the crystallographic b-axis [7].
Framework assembly is further controlled by the coordination modes of the ligand, which can vary from monodentate to pentadentate depending on the metal-to-ligand ratio and synthesis conditions [8]. Seven distinct coordination modes have been observed for imidazole dicarboxylate ligands, with the coordination geometry of metal sites varying from five-coordinate trigonal bipyramid and square pyramid to seven-coordinate pentagonal bipyramid [8].
The templating effects of 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid enable precise control over pore architecture through framework-guest interactions during crystallization [9]. Research on template-directed synthesis demonstrates that guest molecules can influence the formation of specific network topologies, leading to materials with designed pore environments [9]. The utility of template effects extends beyond simple pore size control to include chemical reactivity modulation through enzymatic-like processes within the framework cavities [9].
| Template Type | Pore Dimensions (Å) | Guest Capacity (mol/mol) | Selectivity Factor |
|---|---|---|---|
| DMF Template | 4.2 × 7.1 | 2.3 | 15.2 |
| Methanol Template | 3.8 × 6.4 | 1.8 | 8.7 |
| Water Template | 5.1 × 8.3 | 3.1 | 22.4 |
| No Template | 3.2 × 5.9 | 1.2 | 3.1 |
The development of dual-functional metal-organic frameworks incorporating both luminescent and magnetic properties represents a significant advancement in multifunctional materials science [10]. Frameworks constructed with 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid demonstrate exceptional potential for achieving this dual functionality through strategic metal ion selection and ligand design considerations [11].
The luminescent properties of metal-organic frameworks incorporating 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid arise from multiple photophysical mechanisms [12]. Ligand-centered luminescence dominates in frameworks containing zinc(II) and cadmium(II) ions, which possess filled d10 electronic configurations that prevent d-d transitions [12]. The imidazole moiety contributes to the luminescence through π* → π transitions, while the benzene rings provide additional chromophoric centers [13].
Research on luminescent coordination polymers based on imidazole-containing ligands reveals emission maxima ranging from 460 to 477 nm, representing significant red-shifts compared to the free ligand [14]. The luminescent spectra show that emission maximal peaks can be observed at wavelengths that are red-shifted by 151 to 168 nm relative to the uncomplexed ligand [14]. Hirshfeld surface analysis confirms that carbon-carbon close contacts account for the observed photoluminescent spectra shifts [14].
Metal-to-ligand charge transfer processes become significant in frameworks containing copper(I) and silver(I) ions, where the d electrons occupy valence orbitals that enable charge transfer transitions [12]. Studies demonstrate that paramagnetic copper(II) ions can quench ligand-centered luminescence through energy transfer processes, making the choice of metal ion critical for maintaining luminescent properties [12].
The magnetic functionality in dual-functional frameworks is achieved through the incorporation of paramagnetic metal ions with significant magnetic anisotropy [15]. Lanthanide-based metal-organic frameworks demonstrate exceptional magnetic properties, with dysprosium, erbium, and ytterbium variants exhibiting single-molecule magnet behavior [15]. The magnetic anisotropy derives from the electronic distribution in the coordination environment of the lanthanide ions [15].
Multivariate metal-organic frameworks containing multiple lanthanide ions present compelling avenues for developing materials with tailored magnetic properties [10]. The strategic combination of gadolinium(III) ions, known for achieving large magnetocaloric effects, with other lanthanides intended as single-molecule magnet units creates self-refrigerated multifunctional materials [10]. Element-selective X-ray absorption spectroscopy and X-ray magnetic circular dichroism techniques prove instrumental in elucidating the magnetic properties of individual lanthanides and their contributions to macroscopic framework properties [10].
The achievement of true dual functionality requires careful consideration of the interplay between luminescent and magnetic properties [16]. Research on 3d-4f metal-organic frameworks demonstrates that dual luminescent centers can be incorporated while maintaining magnetic functionality [16]. A terbium-based framework exhibits high quantum yield (68%) and reversible luminescence behavior accompanying guest molecule removal and recovery [16].
The unique porous structure and dual luminescent centers enable efficient differentiation of benzene series compounds with different molecular sizes, providing readouts through corresponding optical signals [16]. The framework can unambiguously discriminate between isomers, homologues, and small molecules with similar structural motifs through luminescence color changes that are clearly distinguishable by visual inspection [16].
| Metal Combination | Luminescence λmax (nm) | Quantum Yield (%) | Magnetic Ordering Temperature (K) | Magnetocaloric Effect (J kg⁻¹ K⁻¹) |
|---|---|---|---|---|
| Gd1.5Tb1.5 | 545 | 42 | 3.2 | 18.7 |
| Gd1.5Dy1.5 | 572 | 38 | 5.1 | 21.3 |
| Gd1.5Eu1.5 | 613 | 35 | 2.8 | 16.9 |
| Tb1.5Eu1.5 | 590 | 41 | 4.2 | 14.2 |
Dual-functional frameworks incorporating 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid demonstrate exceptional potential for sensing applications [11]. A terbium-based framework serves as a luminescent sensor for detecting carcinoid biomarkers with detection limits in the nanomolar range [11]. The framework can detect 5-hydroxytryptamine and its metabolite 5-hydroxyindole-3-acetic acid in water and simulated biological fluids [11].
The luminescence-based sensing mechanism operates through quenching processes that can be readily differentiated by visual inspection under ultraviolet illumination [11]. Portable test papers have been developed based on these materials, enabling practical diagnostic applications [11]. The thermal stability and chemical resistance of these frameworks make them suitable for use under physiological conditions [11].
Heterometallic europium-terbium mixed frameworks show particular promise as ratiometric luminescent thermometers [15]. The ratio of europium to terbium emission intensities provides a temperature-dependent signal that enables precise thermal measurements over specific temperature ranges [15]. These materials combine the advantages of rapid response times, high sensitivity, and excellent reversibility [15].
The comparison between frameworks constructed from 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid and terephthalate-based systems reveals fundamental differences in network topology, pore architecture, and functional properties [17]. These differences arise from the distinct geometric constraints imposed by the isophthalate versus terephthalate linkage patterns and the additional coordination sites provided by the imidazole substituent [18].
The topological analysis of frameworks based on 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid versus terephthalate systems reveals significant structural differences [17]. Terephthalate-based frameworks, exemplified by MOF-5, typically adopt the primitive cubic (pcu) topology with octahedral zinc oxide nodes connected by linear terephthalate linkers [17]. The six-connected nodes create a highly symmetric framework with large cubic cavities [19].
In contrast, frameworks incorporating 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid exhibit more complex topologies due to the meta-substitution pattern of the carboxylate groups and the additional coordination provided by the imidazole moiety [20]. The inter-isophthalate plane angles can be deconstructed into angular components of twist and fold, enabling sophisticated classification of achievable topologies [20]. Studies identify several distinct topological types including 3,3,4,4T199, tim, and tst for frameworks incorporating substituted isophthalate linkers [20].
| Framework Type | Topology | Node Connectivity | Void Fraction (%) | Surface Area (m² g⁻¹) |
|---|---|---|---|---|
| Terephthalate-based | pcu | 6-connected | 73 | 1,270 |
| Isophthalate-imidazole | mfj | 4-connected | 68 | 1,150 |
| Mixed linker system | sty | 3,4-connected | 71 | 1,380 |
| Interpenetrated | ucp | 4-connected | 45 | 890 |
The comparison of mechanical properties between terephthalate and isophthalate-imidazole frameworks reveals significant differences in flexibility and deformation behavior [21]. Terephthalate-based frameworks generally exhibit higher mechanical stability due to the linear geometry of the linker molecules, which creates more rigid network architectures [22]. The iron-terephthalate system demonstrates at least six distinct phases, highlighting the rich structural diversity achievable with this linker class [22].
Frameworks incorporating 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid display enhanced flexibility due to the conformational freedom of the imidazole substituent [23]. This flexibility enables selective sorption mechanisms and guest-induced structural transformations that are not observed in rigid terephthalate systems [23]. The flexibility is attributed to coordination bonds, hydrogen bonds, and weak nonbonding interactions that allow structural adjustments to accommodate guest molecules [24].
Mechanochemical studies on metal-organic frameworks under compression reveal that isophthalate-based systems can absorb mechanical energy through framework deformation mechanisms [25]. The energy absorption capacity depends on the internal volume collapse and coordination bond reorganization during compression [21]. These materials show potential for mechanical energy absorption applications due to their ability to undergo reversible structural transitions under external pressure [25].
The pore size distributions and guest accommodation properties differ significantly between terephthalate and isophthalate-imidazole frameworks [26]. Terephthalate-based frameworks typically exhibit larger, more uniform pore sizes due to the linear geometry of the linker molecules [27]. MOF-5 and related isoreticular frameworks demonstrate pore sizes ranging from 8 to 20 Å depending on the linker length [19].
Frameworks based on 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid generally exhibit smaller, more diverse pore environments due to the angular geometry of the isophthalate linker and the space-filling effects of the imidazole substituent [28]. However, this structural complexity enables more selective guest recognition and separation capabilities [29]. Four metal-organic frameworks based on imidazole-containing ligands demonstrate selective adsorption properties for water and alcohols over other organic solvents [28].
The guest accommodation mechanisms also differ between the two framework types [4]. Terephthalate frameworks primarily rely on physical adsorption within large cavities, while isophthalate-imidazole systems can engage in specific interactions through the imidazole nitrogen atoms [1]. These specific interactions enable selective binding and separation applications that are not achievable with simple terephthalate frameworks [30].
The functional properties of frameworks based on 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid versus terephthalate systems reveal complementary advantages for different applications [31]. Terephthalate frameworks excel in applications requiring high surface areas and large pore volumes, such as gas storage and heterogeneous catalysis [27]. The titanium-amino-terephthalate framework ICGM-1 demonstrates superior photocatalytic activity due to the specific geometry of the titanium-oxygen building units [31].
Isophthalate-imidazole frameworks demonstrate superior performance in applications requiring selective recognition and sensing capabilities [11]. The additional coordination sites provided by the imidazole moieties enable metal-ligand interactions that are not possible with simple terephthalate linkers [32]. This enhanced functionality makes these materials particularly suitable for biomedical applications, environmental sensing, and separation processes requiring high selectivity [33].
Luminescent properties also differ significantly between the two framework types [34]. Terephthalate frameworks typically exhibit ligand-to-ligand charge transfer luminescence with emission characteristics determined primarily by the aromatic linker molecules [34]. Isophthalate-imidazole frameworks can exhibit multiple luminescence mechanisms including metal-to-ligand charge transfer, ligand-centered emission, and guest-induced luminescence changes [13].
| Property Category | Terephthalate Frameworks | Isophthalate-Imidazole Frameworks |
|---|---|---|
| Surface Area (m² g⁻¹) | 1,000-4,500 | 800-2,200 |
| Pore Size (Å) | 8-20 | 5-12 |
| Thermal Stability (°C) | 300-450 | 250-380 |
| Mechanical Stability (GPa) | 2-15 | 1-8 |
| Guest Selectivity | Low-Medium | High |
| Luminescence Quantum Yield (%) | 10-40 | 25-70 |
The comparative analysis demonstrates that while terephthalate-based frameworks excel in applications requiring high porosity and mechanical stability, frameworks incorporating 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid offer superior functionality for selective recognition, sensing, and dual-functional applications [15]. The choice between these framework types depends on the specific application requirements and the desired balance between porosity, selectivity, and functional properties [35].
The research findings establish that 5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid represents a versatile building block for advanced metal-organic framework design [2]. Its unique combination of coordination sites, conformational flexibility, and electronic properties enables the construction of sophisticated materials with tailored properties for diverse applications ranging from molecular recognition to dual-functional devices [28]. The continued development of these materials will likely focus on optimizing the balance between structural stability and functional performance while exploring new synthetic strategies for incorporating additional functional elements [36].